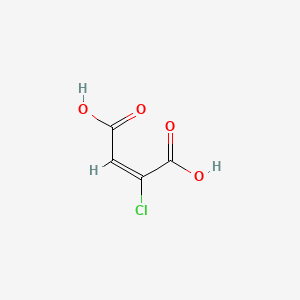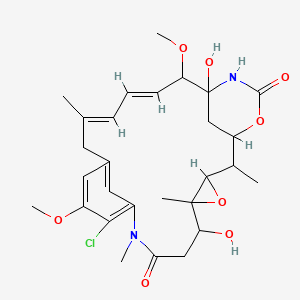
2-Butenedioic acid, 2-chloro-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenedioic acid, 2-chloro-, (E)- is an organic compound with the molecular formula C4H3ClO4. It is a derivative of maleic acid, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 2-Butenedioic acid, 2-chloro-, (E)- can be synthesized through the chlorination of maleic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper handling of chlorine gas due to its hazardous nature.
Industrial Production Methods: In an industrial setting, the production of 2-chloromaleic acid involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas. The product is then purified through crystallization or distillation techniques to obtain high-purity 2-chloromaleic acid.
化学反応の分析
Types of Reactions: 2-Butenedioic acid, 2-chloro-, (E)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chloromaleic anhydride.
Reduction: Reduction reactions can convert it back to maleic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can replace the chlorine atom under basic conditions.
Major Products Formed:
Oxidation: Chloromaleic anhydride.
Reduction: Maleic acid.
Substitution: Various substituted maleic acid derivatives depending on the nucleophile used.
科学的研究の応用
2-Butenedioic acid, 2-chloro-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-chloromaleic acid involves its interaction with various molecular targets. In chemical reactions, the chlorine atom acts as an electron-withdrawing group, influencing the reactivity of the compound. This property is exploited in various synthetic applications to achieve desired chemical transformations.
類似化合物との比較
Maleic Acid: The parent compound of 2-chloromaleic acid.
Fumaric Acid: An isomer of maleic acid with similar chemical properties.
2-Bromomaleic Acid: A bromine-substituted derivative of maleic acid.
Uniqueness: 2-Butenedioic acid, 2-chloro-, (E)- is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound in various synthetic and industrial applications.
特性
CAS番号 |
617-43-6 |
|---|---|
分子式 |
C4H3ClO4 |
分子量 |
150.52 g/mol |
IUPAC名 |
(E)-2-chlorobut-2-enedioic acid |
InChI |
InChI=1S/C4H3ClO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1+ |
InChIキー |
ZQHJVIHCDHJVII-OWOJBTEDSA-N |
SMILES |
C(=C(C(=O)O)Cl)C(=O)O |
異性体SMILES |
C(=C(\C(=O)O)/Cl)\C(=O)O |
正規SMILES |
C(=C(C(=O)O)Cl)C(=O)O |
同義語 |
2-chlorofumaric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[(7R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S,3R,4R)-3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1233888.png)

![5-[[3-(2-hydroxyethyl)-2-methylpyridin-1-ium-1-yl]methyl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B1233891.png)
